molecular formula C9H13N B2924989 2-Ethyl-3-methylaniline CAS No. 111923-32-1

2-Ethyl-3-methylaniline

Cat. No.: B2924989
CAS No.: 111923-32-1
M. Wt: 135.21
InChI Key: YZAFBGRSOLGTFS-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylaniline is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring, along with an amino group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 2-ethyl-3-nitrobenzene, followed by reduction to yield this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-3-nitrobenzene. This method is preferred due to its efficiency and scalability. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylaniline involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the presence of the ethyl and methyl groups can affect the compound’s lipophilicity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methylaniline is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

2-ethyl-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-7(2)5-4-6-9(8)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAFBGRSOLGTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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